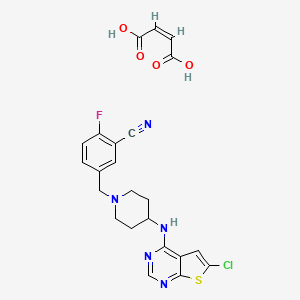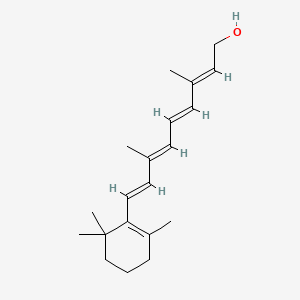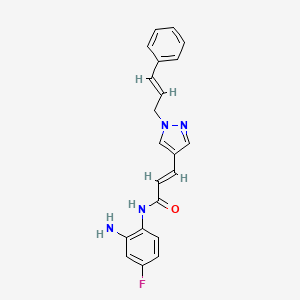![molecular formula C16H19ClNO6PS B1193607 [(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1193607.png)
[(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SPM-242 is an orthosteric agonist of S1P and a novel bitopic antagonist. Sphingosine 1-phosphate (S1P) is a lysophospholipid signaling molecule that regulates important biological functions, including lymphocyte trafficking and vascular development, by activating G protein-coupled receptors for S1P, namely, S1P(1) through S1P(5).
Applications De Recherche Scientifique
Synthesis and Properties
- Synthesis and Characterization : The compound has been synthesized and its properties, such as acid dissociation constants and NMR data, have been studied. These properties suggest that in its neutral form, it exists in zwitterion form, consisting of a protonated amino group and a monoanionic phosphate moiety (Murakami, Sunamoto, Kinuwaki, & Honda, 1973).
Chemical Structure and Reactivity
- Structure and Reactivity Analysis : The chemical structures of related compounds have been characterized through various analytical techniques, shedding light on their potential bioactivity. This is crucial for understanding how these compounds may interact in different chemical environments (Reddy, Kiran, & Reddy, 2004).
Catalytic Applications
- Use in Catalysis : A variant of the compound, sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate, has been used as a catalyst in esterification processes. This illustrates its potential in facilitating chemical reactions, especially in an eco-friendly and sustainable manner (Siavashi, Akhlaghinia, & Zarghani, 2016).
Analytical Applications
- Application in Analytical Chemistry : The compound and its derivatives have been used in the development of analytical methods, such as in the simultaneous determination of urinary biomarkers for certain chemicals. This demonstrates its utility in sensitive detection and quantification techniques (Bastiaensen, Xu, Béen, Van den Eede, & Covaci, 2018).
Zwitterion Properties
- Study of Zwitterion Properties : Research has been conducted on a similar compound, 2-aminoethyl dihydrogen phosphate, to study its zwitterion properties in different pH regions. This research provides valuable insights into the behavior of such compounds in various solution conditions (Myller, Karhe, Haukka, & Pakkanen, 2013).
Enzyme Research
- Implications in Enzymology : The interactions involving similar phosphate compounds have implications for understanding the mechanisms of phosphoryl transfer enzymes, which are critical in numerous biological processes (Timosheva, Chandrasekaran, & Holmes, 2004).
Propriétés
Nom du produit |
[(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate |
|---|---|
Formule moléculaire |
C16H19ClNO6PS |
Poids moléculaire |
419.8128 |
Nom IUPAC |
[(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H21ClNO6PS/c18-16-9-15(27-14-3-1-2-13(21)8-14)5-4-12(16)6-7-17(19,10-20)11-25-26(22,23)24/h1-5,8-9,20-21H,6-7,10-11,19H2,(H2,22,23,24)/t17-/m0/s1 |
Clé InChI |
FQNOGAYZJJEZRE-INIZCTEOSA-N |
SMILES |
C1=CC(=CC(=C1)SC2=CC(=C(C=C2)CCC(CO)(COP(=O)(O)O)N)Cl)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SPM-242; SPM 242; SPM242. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







